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Compound of Interest

Compound Name: 1-(alpha-L-Threofuranosyl)thymine

Cat. No.: B12395248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

selection of Threose Nucleic Acid (TNA) aptamers against protein targets. TNA aptamers offer

significant advantages over traditional DNA and RNA aptamers, including enhanced biostability

due to their resistance to nuclease degradation, making them promising candidates for

therapeutic and diagnostic applications.

Introduction to TNA Aptamer Selection
TNA is an artificial xeno-nucleic acid (XNA) with a threose sugar backbone instead of the

deoxyribose or ribose found in DNA and RNA, respectively. This structural difference confers

remarkable resistance to enzymatic degradation. The selection of TNA aptamers is achieved

through an iterative in vitro selection process known as Systematic Evolution of Ligands by

Exponential Enrichment (SELEX). This process involves the repeated cycling of binding,

partitioning, and amplification steps to isolate TNA sequences with high affinity and specificity

for a target protein from a large random library.

A key enabling technology for TNA SELEX is the availability of engineered polymerases

capable of synthesizing TNA from a DNA template (transcription) and reverse transcribing TNA

back into DNA.
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General Workflow for TNA Aptamer Selection
(SELEX)
The SELEX process for TNA aptamers follows a cyclical workflow, as illustrated below. Each

cycle enriches the pool of nucleic acids for sequences that bind to the target protein.
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Caption: General workflow of the TNA SELEX process.

Quantitative Data Summary
The following table summarizes the binding affinities of TNA aptamers selected against various

protein targets as reported in the literature.
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Target Protein Aptamer Name
Binding
Affinity (Kd)

Selection
Method

Reference

Human α-

thrombin
T1 225 nM

Capillary

Electrophoresis

SELEX

[1]

Human α-

thrombin
Multiple Isolates 200 - 1000 nM

Capillary

Electrophoresis

SELEX

[1]

Programmed

Death-Ligand 1

(PD-L1)

N5 ~400 nM
Conventional

SELEX
[2]

Programmed

Death-Ligand 1

(PD-L1)

S42 ~400 nM
Conventional

SELEX
[2]

HIV Reverse

Transcriptase

(RT)

Not Specified

Picomolar to

Nanomolar

Range

DNA Display [3][4]

Detailed Experimental Protocols
This section provides detailed protocols for the key steps in the TNA aptamer selection

process.

Protocol 1: Preparation of the Initial DNA Library
The starting point for TNA SELEX is a single-stranded DNA (ssDNA) library.

Materials:

Custom-synthesized ssDNA oligonucleotide library (e.g., with a central random region of 40-

80 nucleotides flanked by constant primer binding sites)

Forward and reverse PCR primers

DNA polymerase (e.g., Taq polymerase)
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dNTPs

PCR buffer

Nuclease-free water

DNA purification kit

Procedure:

Library Design: Design an ssDNA library with a central random region (e.g., N40) flanked by

constant regions for PCR primer annealing.

Initial Amplification (Optional): If starting with a small amount of library, perform a few cycles

of PCR to generate a sufficient amount of double-stranded DNA (dsDNA).

Purification: Purify the dsDNA library using a commercial kit or gel electrophoresis to remove

any truncated products or primer-dimers.

Quantification: Determine the concentration of the purified dsDNA library using a

spectrophotometer or fluorometer.

Protocol 2: TNA Transcription
This step generates the TNA aptamer pool from the DNA library using an engineered TNA

polymerase.

Materials:

Purified dsDNA library

Engineered TNA polymerase (e.g., Kod-RI)

TNA triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)

Transcription buffer

Forward primer (can be labeled, e.g., with FAM, for monitoring)
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Nuclease-free water

Denaturing polyacrylamide gel (e.g., 8-12%)

Urea

TBE buffer

Gel loading buffer

UV transilluminator

Gel extraction kit

Procedure:

Reaction Setup: In a sterile, nuclease-free tube, assemble the following reaction mixture on

ice:

dsDNA library template (e.g., 1-5 pmol)

Forward primer (e.g., 10-20 pmol)

10x Transcription buffer

tNTP mix (final concentration of each tNTP is typically 100-500 µM)

Engineered TNA polymerase (e.g., 0.5 µM Kod-RI)

Nuclease-free water to the final volume

Incubation: Incubate the reaction at the optimal temperature for the specific TNA polymerase

(e.g., 50-55°C) for several hours (e.g., 2-10 hours).[5]

Purification of TNA:

Add an equal volume of 2x gel loading buffer (containing urea) to the reaction.

Heat the sample at 95°C for 5 minutes to denature the DNA-TNA hybrid.
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Load the sample onto a denaturing polyacrylamide gel.

Run the gel until the desired TNA product is well-separated.

Visualize the TNA band using a UV transilluminator (if the primer is fluorescently labeled).

Excise the TNA band from the gel.

Extract the TNA from the gel slice using a gel extraction kit or by crush-and-soak method.

Quantification: Determine the concentration of the purified TNA pool.

Protocol 3: Binding and Partitioning
This is the core selection step where TNA aptamers that bind to the target protein are

separated from non-binders.

Materials:

Purified TNA pool

Target protein

Binding buffer (e.g., PBS with MgCl2)

Wash buffer (same as binding buffer)

Immobilization matrix (e.g., magnetic beads, nitrocellulose filter)

Blocking agent (e.g., BSA, salmon sperm DNA)

Procedure:

Target Immobilization (if applicable): If using a solid support, immobilize the target protein

according to the manufacturer's instructions. For example, if using His-tagged protein, use

Ni-NTA magnetic beads.

TNA Folding:
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Dilute the purified TNA pool in binding buffer.

Heat the TNA solution to 85-95°C for 5 minutes to denature any secondary structures.

Allow the TNA to cool slowly to room temperature to facilitate proper folding.

Binding Reaction:

Incubate the folded TNA pool with the immobilized (or free) target protein at a specific

temperature (e.g., 4°C, room temperature, or 37°C) for a defined period (e.g., 30-60

minutes). The ratio of TNA to protein is critical and should be decreased in later rounds to

increase selection stringency.[6]

Partitioning (Washing):

Wash the immobilization matrix several times with wash buffer to remove unbound TNA

molecules. The number and stringency of washes should be increased in later SELEX

rounds.

Elution:

Elute the bound TNA molecules from the target protein. Elution can be achieved by:

Heat denaturation: Incubating at 95°C for 5-10 minutes.

High salt or urea: Using a buffer with high salt concentration or urea.

Competitive elution: Using a known ligand of the target protein.

pH change: Using a buffer with a high or low pH.

Protocol 4: Reverse Transcription of TNA
The eluted TNA is converted back to cDNA for amplification.

Materials:

Eluted TNA
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Reverse transcriptase (e.g., Bst DNA polymerase or SuperScript II)

Reverse primer

dNTPs

Reverse transcription buffer

Nuclease-free water

Procedure:

Primer Annealing:

To the eluted TNA, add the reverse primer.

Heat the mixture to 65-70°C for 5 minutes and then place it on ice to allow the primer to

anneal.

Reaction Setup: On ice, add the following to the primer-annealed TNA:

10x Reverse transcription buffer

dNTP mix (final concentration of each dNTP is typically 200-500 µM)

DTT (if required by the enzyme)

RNase inhibitor (optional, but recommended)

Reverse transcriptase

Nuclease-free water to the final volume

Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase

(e.g., 42-55°C) for 30-60 minutes.

Enzyme Inactivation: Inactivate the reverse transcriptase by heating at 70-85°C for 5-15

minutes.
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Protocol 5: PCR Amplification and ssDNA Generation
The cDNA is amplified by PCR, and the ssDNA required for the next round of selection is

generated.

Materials:

cDNA from the reverse transcription step

Forward and reverse PCR primers (the reverse primer may be biotinylated for ssDNA

generation)

DNA polymerase (e.g., Taq polymerase)

dNTPs

PCR buffer

Nuclease-free water

Streptavidin-coated magnetic beads (if using biotinylated primer)

NaOH solution (e.g., 0.1-0.2 M)

DNA purification kit

Procedure:

PCR Amplification:

Set up a PCR reaction with the cDNA as the template.

Perform PCR for a limited number of cycles (e.g., 10-20 cycles) to avoid amplification bias.

[7]

Optimize annealing temperature and cycle number for each round.

ssDNA Generation (using biotinylated reverse primer):
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Incubate the PCR product with streptavidin-coated magnetic beads to capture the

biotinylated dsDNA.

Wash the beads to remove non-biotinylated components.

Add NaOH solution to the beads to denature the dsDNA and release the non-biotinylated

ssDNA (the template for the next round of TNA transcription).

Neutralize the ssDNA solution with a suitable buffer.

Purification: Purify the ssDNA using a DNA purification kit or ethanol precipitation.

Quantification and Monitoring: Quantify the ssDNA and use it as the input for the next round

of TNA transcription. The enrichment of target-binding sequences can be monitored

throughout the SELEX process using techniques like qPCR or filter binding assays.[8]

Mandatory Visualizations
TNA SELEX Logical Flow
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Caption: Logical flow of a TNA aptamer selection experiment.

Key Steps in TNA Aptamer Characterization
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Caption: Post-selection characterization of TNA aptamers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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